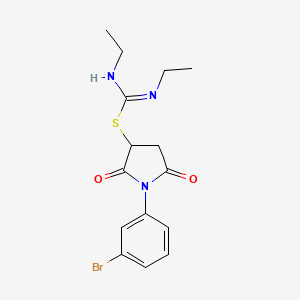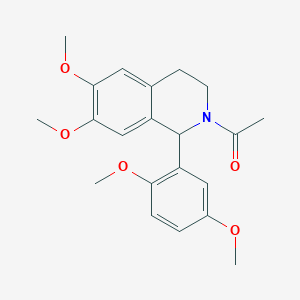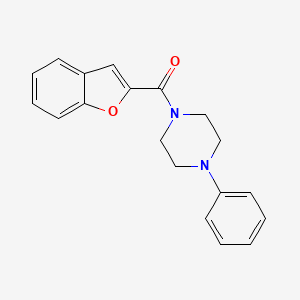
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as ADN-1184, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADN-1184 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation.
作用机制
ADN-1184 acts as a non-competitive antagonist of the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation. By blocking the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, ADN-1184 reduces the excitotoxicity and oxidative stress caused by excessive glutamate release, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ADN-1184 has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. ADN-1184 also reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegeneration.
实验室实验的优点和局限性
ADN-1184 has several advantages for lab experiments. It has a high affinity for the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor and is selective for the NR2B subunit, which is predominantly expressed in the forebrain regions involved in learning and memory. ADN-1184 also has good solubility and stability in water and can be easily administered to animals. However, one limitation of ADN-1184 is its low bioavailability, which may require higher doses or alternative administration routes for effective therapeutic applications.
未来方向
ADN-1184 has several potential future directions for research and development. It has been suggested that ADN-1184 may have therapeutic applications in other neurological and psychiatric disorders such as epilepsy, addiction, and post-traumatic stress disorder (PTSD). Further studies are needed to investigate the long-term safety and efficacy of ADN-1184 in humans. Additionally, the development of more potent and selective 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
合成方法
The synthesis of ADN-1184 involves the reaction of 1-amino-3-adamantanol with 1-naphthyl isocyanate, followed by the nitration of the resulting product with nitric acid. The final step involves the reaction of the nitro compound with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid to yield ADN-1184. The overall yield of the synthesis is reported to be 17%.
科学研究应用
ADN-1184 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. ADN-1184 has also been investigated for its potential in treating depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(1-adamantyl)-N-naphthalen-1-yl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23(25-20-7-3-5-18-4-1-2-6-19(18)20)22-21(28(30)31)14-27(26-22)24-11-15-8-16(12-24)10-17(9-15)13-24/h1-7,14-17H,8-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQPHUGDCQVBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC=CC6=CC=CC=C65)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)



![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)